molecular formula C15H13ClN4O6 B14807617 2-(4-chloro-2-methylphenoxy)-N'-(2,4-dinitrophenyl)acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-(2,4-dinitrophenyl)acetohydrazide

Cat. No.: B14807617
M. Wt: 380.74 g/mol
InChI Key: OSIPQFGXRKRCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide is a synthetic organic compound that may be used in various scientific research applications. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a dinitrophenyl group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-chloro-2-methylphenol with a suitable halogenating agent to form the corresponding phenoxy intermediate.

    Acetohydrazide Formation: The phenoxy intermediate is then reacted with acetic anhydride and hydrazine hydrate to form the acetohydrazide derivative.

    Coupling with Dinitrophenyl Group: Finally, the acetohydrazide derivative is coupled with 2,4-dinitrophenylhydrazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

    Industry: Possible use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: Similar structure but lacks the dinitrophenyl and hydrazide groups.

    2,4-dinitrophenylhydrazine: Contains the dinitrophenylhydrazine moiety but lacks the phenoxy and acetohydrazide groups.

    4-chloro-2-methylphenol: Contains the chloro-substituted phenol group but lacks the other functional groups.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-(2,4-dinitrophenyl)acetohydrazide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.

Properties

Molecular Formula

C15H13ClN4O6

Molecular Weight

380.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-(2,4-dinitrophenyl)acetohydrazide

InChI

InChI=1S/C15H13ClN4O6/c1-9-6-10(16)2-5-14(9)26-8-15(21)18-17-12-4-3-11(19(22)23)7-13(12)20(24)25/h2-7,17H,8H2,1H3,(H,18,21)

InChI Key

OSIPQFGXRKRCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.